molecular formula C13H18BClO2 B1592648 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 445303-10-6

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1592648
M. Wt: 252.55 g/mol
InChI Key: UUZLARBBTZODKC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as CMTD) is an organic compound that is used in various scientific research applications. It is a heterocyclic compound containing a boron atom, which is a relatively rare element in organic compounds. CMTD is known for its unique properties and is used in a variety of research settings, from synthetic organic chemistry to biochemistry.

Scientific Research Applications

Inhibition of Serine Proteases

The compound has been used in the synthesis of derivatives like 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which exhibit inhibitory activity against serine proteases including thrombin. These compounds, studied in both solid state and in solution, show no S–B coordination and only weak N–B coordination (Spencer et al., 2002).

Synthesis of Stilbenes and Polyenes

This borolane derivative has been utilized in synthesizing novel stilbene derivatives with potential applications in LCD technology and therapeutic treatments for neurodegenerative diseases. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide was used to create boron-containing stilbene derivatives, which are precursors for conjugated polyenes (Das et al., 2015). Another study synthesized a library of similar derivatives with inhibitory effects on lipogenesis in hepatocytes, suggesting potential for lipid-lowering drug development (Das et al., 2011).

Hydrogen Peroxide Detection

A 4-substituted pyrene derivative, utilizing a phenyl boronic ester, was designed for selective detection of H2O2 in living cells, indicating its application in biochemistry and molecular biology for cellular analysis (Nie et al., 2020).

Synthesis of Organoboron Compounds

This borolane has been used to synthesize various organoboron compounds, with applications ranging from catalyst-transfer Suzuki-Miyaura coupling polymerization to electrochemical studies. These compounds show potential in material science and electrochemistry for developing new materials and understanding electrochemical properties (Yokozawa et al., 2011), (Tanigawa et al., 2016).

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZLARBBTZODKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634214
Record name 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

445303-10-6
Record name 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Pinet, V Liautard, M Debiais, M Pucheault - Synthesis, 2017 - thieme-connect.com
A simple metal-free borylation of aryl iodides mediated by a fluoride sp 2 –sp 3 diboron adduct is described. The reaction conditions are compatible with various functional groups. …
Number of citations: 33 www.thieme-connect.com

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